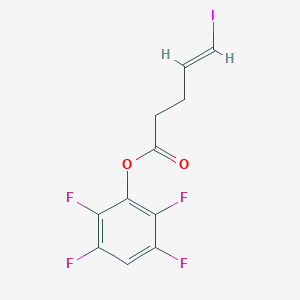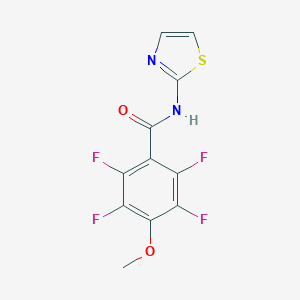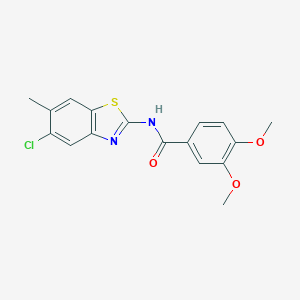
4-Methylluciferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylluciferin is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a luciferin analog that is widely used in bioluminescence imaging studies.
Mecanismo De Acción
The mechanism of action of 4-Methylluciferin involves the oxidation of the compound by luciferase enzymes. The reaction produces an excited state intermediate, which emits light upon returning to its ground state. The emitted light can be detected using a sensitive camera, allowing researchers to visualize biological processes in real-time.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not interfere with biological processes. It is rapidly metabolized and excreted from the body, making it an ideal tool for in vivo imaging studies. The compound has no known physiological effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methylluciferin in lab experiments include its non-toxicity, rapid metabolism, and ability to produce bioluminescence. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its sensitivity to pH and temperature changes, which can affect the intensity and duration of bioluminescence. The compound is also sensitive to light and must be stored in a dark environment.
Direcciones Futuras
The use of 4-Methylluciferin in scientific research is rapidly expanding, and there are many future directions for its application. One area of interest is the development of new luciferase enzymes that can use this compound as a substrate. This could lead to the development of more sensitive imaging techniques. Another direction is the use of this compound in the study of cancer biology, where it could be used to monitor tumor growth and metastasis. Finally, this compound could be used in the development of new drugs, where it could be used to monitor drug distribution and efficacy in vivo.
Conclusion:
This compound is a valuable tool in scientific research due to its ability to produce bioluminescence. The compound is widely used in imaging studies and has many potential applications in the future. Its non-toxicity and ease of synthesis make it an attractive option for researchers. However, its sensitivity to pH and temperature changes and light exposure must be taken into consideration when designing experiments. Overall, this compound is an exciting compound that has the potential to revolutionize the field of scientific research.
Métodos De Síntesis
The synthesis of 4-Methylluciferin involves the reaction between 2-hydroxy-3-methylbenzoic acid and thionyl chloride. The reaction produces 2-chloro-3-methylbenzoic acid, which is then converted to this compound by reacting it with potassium hydroxide. The final product is obtained by recrystallization of the crude product.
Aplicaciones Científicas De Investigación
4-Methylluciferin is used as a substrate for luciferase enzymes, which catalyze the oxidation of the compound to produce bioluminescence. This property makes it an ideal tool for in vivo and in vitro imaging studies. Bioluminescence imaging is a non-invasive technique that allows researchers to monitor biological processes in real-time. This compound is widely used in the study of gene expression, protein-protein interactions, and signal transduction pathways.
Propiedades
Número CAS |
130593-26-9 |
|---|---|
Fórmula molecular |
C12H10N2O3S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(4S)-2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S2/c1-5-2-6(15)3-8-9(5)14-11(19-8)10-13-7(4-18-10)12(16)17/h2-3,7,15H,4H2,1H3,(H,16,17)/t7-/m1/s1 |
Clave InChI |
NIYJAWAPTYCFGV-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1N=C(S2)C3=N[C@H](CS3)C(=O)O)O |
SMILES |
CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |
Sinónimos |
4-methyl-D-luciferin 4-methylluciferin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)








![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)